molecular formula C9H14FN3O4S B1440166 1-(4-Fluorobenzyl)-1-methylguanidine sulfate CAS No. 1185037-72-2

1-(4-Fluorobenzyl)-1-methylguanidine sulfate

Cat. No.: B1440166
CAS No.: 1185037-72-2
M. Wt: 279.29 g/mol
InChI Key: JXFLVPMYGHXGFI-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1-methylguanidine sulfate is an organic compound that features a guanidine group substituted with a 4-fluorobenzyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1-methylguanidine sulfate typically involves the reaction of 4-fluorobenzylamine with methyl isothiocyanate, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Purity: High-purity reactants to avoid impurities in the final product.

    Reaction Monitoring: Continuous monitoring of reaction parameters to optimize yield and purity.

    Purification: Crystallization or recrystallization techniques to obtain the pure sulfate salt.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1-methylguanidine sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-1-methylguanidine sulfate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1-methylguanidine sulfate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to altered cellular responses.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)-1-methylguanidine hydrochloride
  • 1-(4-Fluorobenzyl)-1-methylguanidine nitrate

Comparison:

  • Uniqueness: The sulfate salt form of 1-(4-Fluorobenzyl)-1-methylguanidine offers better solubility and stability compared to its hydrochloride and nitrate counterparts.
  • Applications: While all forms have similar applications, the sulfate salt is preferred in certain industrial processes due to its enhanced properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-2-4-8(10)5-3-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFLVPMYGHXGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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